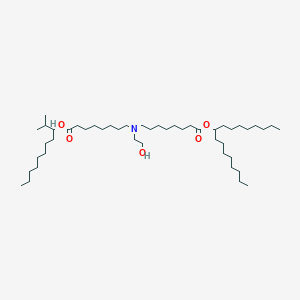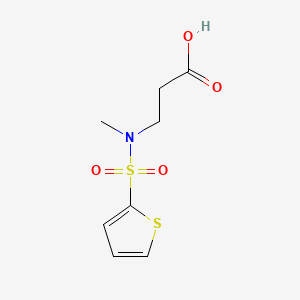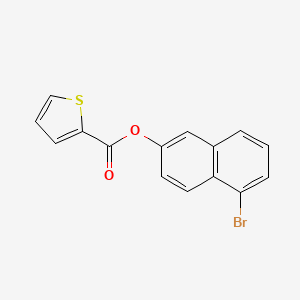
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate is a complex organic compound that falls under the category of ionizable lipids. These compounds are particularly useful in the formulation of lipid particles for the delivery of nucleic acid and protein therapeutics to cells, both in vivo and ex vivo.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate involves multiple steps. One of the methods includes the use of 1,17-bis(2-octylcyclopropyl)heptadecan-9-yl (Z)-2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate as a starting material. This compound is then subjected to a series of reactions involving dry methanol (MeOH), tetrahydrofuran (THF), and sodium borohydride (NaBH4) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions with optimizations for yield and purity.
化学反応の分析
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in dry MeOH and THF.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: Employed in the formulation of lipid nanoparticles for gene delivery.
Industry: Utilized in the production of specialized lipid-based formulations.
作用機序
The mechanism by which Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate exerts its effects involves its ability to form lipid nanoparticles. These nanoparticles can encapsulate nucleic acids or proteins, facilitating their delivery into cells. The compound’s ionizable nature allows it to interact with cellular membranes, promoting endocytosis and subsequent release of the therapeutic agents into the cytoplasm.
類似化合物との比較
Similar Compounds
- 1,2-Dilinoleyloxy-3-dimethylaminopropane (DLin-DMA)
- Dilinoleylmethyl-4-dimethylaminobutyrate (DLin-MC3-DMA)
- 2-Dilinoleyl-4-dimethylaminoethyl-[1,3]-dioxolane (DLin-KC2-DMA)
Uniqueness
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate is unique due to its specific structural features, which provide it with distinct physicochemical properties. These properties make it particularly effective for use in lipid nanoparticle formulations for gene and protein delivery .
特性
分子式 |
C47H93NO5 |
|---|---|
分子量 |
752.2 g/mol |
IUPAC名 |
heptadecan-9-yl 8-[2-hydroxyethyl-[8-(2-methylundecan-3-yloxy)-8-oxooctyl]amino]octanoate |
InChI |
InChI=1S/C47H93NO5/c1-6-9-12-15-20-27-34-44(35-28-21-16-13-10-7-2)52-46(50)37-30-23-18-25-32-39-48(41-42-49)40-33-26-19-24-31-38-47(51)53-45(43(4)5)36-29-22-17-14-11-8-3/h43-45,49H,6-42H2,1-5H3 |
InChIキー |
KDXDEROSXFSGOD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)C(C)C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-chloro-N-(2-{4-[2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}ethyl)-4-quinolinamine](/img/structure/B13365071.png)
![Ethyl 3-amino-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-4,3'-indole]-2-carboxylate](/img/structure/B13365072.png)

![3-[(Benzylsulfanyl)methyl]-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365092.png)

![6-(3-Chloro-4-methoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365117.png)


![[3-Amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-phenyl]-methanol](/img/structure/B13365131.png)
![6-(3-Iodophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365134.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide](/img/structure/B13365139.png)


![2-hydroxydibenzo[b,e]thiepin-11(6H)-one](/img/structure/B13365145.png)
